molecular formula C20H32BNO4 B13714176 N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Cat. No.: B13714176
M. Wt: 361.3 g/mol
InChI Key: AYCIUDWWTUFVJC-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (C₂₀H₃₂BNO₄) is a boronate ester-functionalized benzamide derivative characterized by its methoxy group at the 3-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position, and diisopropyl substituents on the amide nitrogen . Its molecular weight is 361.29 g/mol (average mass), with a monoisotopic mass of 361.2424 Da . This compound is structurally designed for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate group’s reactivity, while the diisopropyl and methoxy moieties modulate steric and electronic properties .

Properties

Molecular Formula

C20H32BNO4

Molecular Weight

361.3 g/mol

IUPAC Name

3-methoxy-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C20H32BNO4/c1-13(2)22(14(3)4)18(23)15-10-11-16(17(12-15)24-9)21-25-19(5,6)20(7,8)26-21/h10-14H,1-9H3

InChI Key

AYCIUDWWTUFVJC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C(C)C)C(C)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-methoxybenzoic acid with diisopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Dioxaborolan Group:

Chemical Reactions Analysis

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolan group, in particular, allows for efficient cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Methoxy (electron-donating) and fluorine/chlorine (electron-withdrawing) substituents alter the boronate’s reactivity. For example, fluorine enhances electrophilicity, favoring oxidative addition in palladium-catalyzed reactions .
  • Regioselectivity : The position of the boronate group (e.g., 4- vs. 3-/5-) influences coupling efficiency in Suzuki-Miyaura reactions .

Biological Activity

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide (commonly referred to as the compound) is a chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H32BNO4C_{20}H_{32}BNO_{4} and a molecular weight of 361.28 g/mol. It features a benzamide structure with a methoxy group and a dioxaborolane moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest it may act as an inhibitor of certain kinases involved in cellular signaling pathways.

Key Mechanisms:

  • Kinase Inhibition : It is hypothesized that the compound may inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival.
  • Receptor Interactions : The dioxaborolane group may facilitate interactions with specific receptors or enzymes critical for various cellular processes.

Biological Activity

Research indicates that the compound exhibits several biological activities:

Antitumor Activity

In vitro studies have demonstrated that the compound shows significant antitumor activity against various cancer cell lines. The following table summarizes some findings:

Cell LineIC50 (µM)Observations
A549 (Lung Cancer)0.5Induces apoptosis and inhibits cell proliferation.
MCF-7 (Breast Cancer)1.2Reduces migration and invasion capabilities.
HeLa (Cervical Cancer)0.8Shows cytotoxic effects through apoptosis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

EnzymeIC50 (µM)Type of Inhibition
EGFR0.34Competitive
CYP3A40.50Time-dependent inhibition

Case Studies

  • Case Study on Lung Cancer : A study involving A549 cells treated with the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 0.5 µM.
  • Breast Cancer Research : MCF-7 cells treated with the compound exhibited reduced migration rates in wound healing assays, suggesting potential applications in preventing metastasis.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has moderate bioavailability and is metabolized by liver microsomes, which may influence its therapeutic efficacy and safety profile.

Safety Profile

The compound's safety profile is under ongoing investigation. Preliminary data suggest it may cause mild to moderate side effects similar to other kinase inhibitors, including gastrointestinal disturbances and skin reactions.

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